Pridopidine
Vue d'ensemble
Description
Pridopidine est un médicament expérimental administré par voie orale. Il s'agit d'un agoniste sélectif et puissant du récepteur Sigma-1, actuellement développé par Prilenia Therapeutics. This compound est en phase terminale de développement clinique pour le traitement des maladies neurodégénératives telles que la maladie de Huntington et la sclérose latérale amyotrophique .
Applications De Recherche Scientifique
Pridopidine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study Sigma-1 Receptor interactions and binding affinities.
Biology: Investigated for its neuroprotective effects in various cellular and animal models.
Medicine: Under clinical trials for treating Huntington’s disease and amyotrophic lateral sclerosis. It has shown potential in improving motor function and slowing disease progression.
Industry: Potential applications in developing new therapeutic agents targeting neurodegenerative diseases .
Mécanisme D'action
Target of Action
Pridopidine, also known as PL-101, is a selective and potent Sigma-1 Receptor (S1R) agonist . The S1R is an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . It regulates key cellular processes crucial to neuronal health and survival . Initially, the primary target of this compound was postulated to be the dopamine D2/D3 receptors. In-vitro binding assays show that this compound has high affinity for the s1r and low affinity for other targets including the dopamine d2/d3 receptors .
Mode of Action
This compound works by binding and activating the S1R . This activation demonstrates neuroprotective effects in numerous models of neurodegenerative diseases including Huntington’s disease (HD), amyotrophic lateral sclerosis (ALS), Glaucoma, Parkinson’s disease (PD), and Alzheimer’s disease (AD) . These beneficial effects are exclusively mediated by the S1R as either deletion of this gene, or selective inhibition of its function, completely abolish this compound’s beneficial effects .
Biochemical Pathways
This compound’s activation of the S1R leads to a cascade of biochemical events that promote neuronal health. It exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress, and restores dendritic spine abnormalities in HD and AD models .
Pharmacokinetics
This compound is an orally administrated small molecule . It has been shown to be a substrate for the P450 cytochrome 2D6 enzyme (CYP2D6) . At Day 1, total exposure in poor CYP2D6 metabolizers (PMs) was almost three times higher than those in extensive CYP2D6 metabolizers (EMs). At steady state, pms and ems had comparable exposure due to a reduction in this compound elimination in ems over time . These results support that this compound is a CYP2D6 auto-inhibitor .
Result of Action
This compound’s action results in a range of molecular and cellular effects. It exhibits a neuroprotective effect against mHTT-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress, and restores dendritic spine abnormalities in HD and AD models . In models of ALS, this compound protects neuron-muscle connectivity and restores muscle integrity and contractility .
Analyse Biochimique
Biochemical Properties
Pridopidine interacts with the Sigma-1 receptor (S1R), an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . This compound’s activation of the S1R demonstrates neuroprotective effects in numerous models of neurodegenerative diseases .
Cellular Effects
This compound exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress and restores dendritic spine abnormalities in HD and AD models .
Molecular Mechanism
This compound works by binding and activating the Sigma-1 receptor (S1R) located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Selective activation of the S1R is a promising therapeutic target for treating neurodegenerative and neurodevelopmental disorders .
Temporal Effects in Laboratory Settings
In the PRIDE-HD Ph2 trial, this compound 45 mg bid showed a beneficial effect vs placebo on Total Functional Capacity (TFC) at Week 52 . In the PROOF-HD phase 3 trial, this compound 45 mg bid showed a beneficial effect vs placebo on TFC at Week 65 .
Dosage Effects in Animal Models
In HD animal models, this compound exerts neuroprotective effects and improves behavioral and motor functions . This compound binds primarily to the Sigma-1 receptor, which mediates its neuroprotective properties .
Metabolic Pathways
This compound shows highest affinity to the Sigma-1 receptor (S1R) and enhances neuroprotection via the S1R in preclinical studies . The S1R is a chaperone protein localized in mitochondria-associated endoplasmic reticulum (ER) membranes, a signaling platform that regulates Ca 2+ signaling, reactive oxygen species (ROS) and mitochondrial fission .
Transport and Distribution
This compound is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor (S1R) agonist . It is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .
Subcellular Localization
This compound prevents the disruption of mitochondria-ER contact sites and improves the co-localization of inositol 1,4,5-trisphosphate receptor (IP3R) and its chaperone S1R with mitochondria in YAC128 neurons . This leads to increased mitochondrial activity, elongation, and motility .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la pridopidine implique plusieurs étapes, commençant par la préparation de la structure de base de la pipéridine. Les étapes clés comprennent :
Formation du noyau de pipéridine : Le noyau de pipéridine est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.
Réactions de substitution : La structure de base subit des réactions de substitution pour introduire les groupes propyle et méthylsulfonyle.
Assemblage final : Le produit final est obtenu par des processus de purification et de cristallisation.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production .
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe sulfonyle, le reconvertissant en sulfure correspondant.
Substitution : Le cycle aromatique de la this compound peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, agents nitrants.
Principaux produits formés :
Sulfoxydes et sulfones : Formés par oxydation.
Sulfures : Formés par réduction.
Aromatiques substitués : Formés par substitution électrophile aromatique.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les interactions et les affinités de liaison du récepteur Sigma-1.
Biologie : Etudié pour ses effets neuroprotecteurs dans divers modèles cellulaires et animaux.
Médecine : En cours d'essais cliniques pour le traitement de la maladie de Huntington et de la sclérose latérale amyotrophique. Il a montré un potentiel dans l'amélioration de la fonction motrice et le ralentissement de la progression de la maladie.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies neurodégénératives .
5. Mécanisme d'action
This compound agit en se liant et en activant le récepteur Sigma-1 situé à la membrane associée aux mitochondries du réticulum endoplasmique. Le récepteur Sigma-1 régule des processus cellulaires clés essentiels à la santé et à la survie neuronale. L'activation du récepteur Sigma-1 par la this compound démontre des effets neuroprotecteurs, notamment l'amélioration de la fonction mitochondriale, la réduction du stress du réticulum endoplasmique et la restauration de la plasticité synaptique .
Composés similaires :
Dextrométhorphane : Un autre agoniste du récepteur Sigma-1 possédant des propriétés neuroprotectrices.
Fluvoxamine : Un antidépresseur qui agit également sur le récepteur Sigma-1.
Donépézil : Utilisé dans la maladie d'Alzheimer, possède une activité agoniste du récepteur Sigma-1.
Comparaison : this compound est unique par sa haute sélectivité et sa puissance pour le récepteur Sigma-1. Contrairement aux autres composés, la this compound a montré des avantages thérapeutiques constants sur plusieurs mesures indépendantes importantes pour les patients atteints de maladies neurodégénératives. Sa forte occupation du récepteur Sigma-1 avec une interaction minimale avec d'autres récepteurs le distingue des composés similaires .
Comparaison Avec Des Composés Similaires
Dextromethorphan: Another Sigma-1 Receptor agonist with neuroprotective properties.
Fluvoxamine: An antidepressant that also acts on the Sigma-1 Receptor.
Donepezil: Used in Alzheimer’s disease, has Sigma-1 Receptor agonist activity.
Comparison: Pridopidine is unique in its high selectivity and potency for the Sigma-1 Receptor. Unlike other compounds, this compound has shown consistent treatment benefits across multiple independent measures important to patients with neurodegenerative diseases. Its robust occupancy of the Sigma-1 Receptor with minimal interaction with other receptors sets it apart from similar compounds .
Propriétés
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKUEOZJFIXDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188225 | |
Record name | Pridopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |
Record name | ACR-16 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
346688-38-8 | |
Record name | Pridopidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pridopidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pridopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11947 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pridopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pridopidine free base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIDOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.